![molecular formula C12H16N2O B039795 1-Benzylpyrrolidine-3-carboxamide CAS No. 115687-29-1](/img/structure/B39795.png)
1-Benzylpyrrolidine-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzylpyrrolidine-3-carboxamide and related compounds has been explored through various approaches, including the design and synthesis of benzamides as potential neuroleptics. One notable method involved the synthesis of cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, which showed significant neuroleptic activity (Iwanami et al., 1981). Another approach highlighted the synthesis of 2-arylpyrrolidine-1-carboxamides through acid-catalyzed reactions, demonstrating a novel method for obtaining these compounds (Smolobochkin et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been characterized using various spectroscopic techniques. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized and characterized, revealing insights into their structure and potential biological activity (Kelly et al., 2007).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to the formation of biologically active compounds. The synthesis of ABT-888, a potent PARP inhibitor, exemplifies the utility of cyclic amine-containing benzimidazole carboxamides in medicinal chemistry (Penning et al., 2009).
Physical Properties Analysis
The physical properties of this compound derivatives, including solubility and crystallinity, are crucial for their application in drug design. The study by Tamazyan et al. (2007) on 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide–methanol provides valuable data on the conformation and hydrogen bonding of these compounds, influencing their solubility and bioavailability (Tamazyan et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of this compound derivatives are important for their pharmacological applications. The work by Jean et al. (2001) demonstrates a convenient route to 1-Benzyl 3-aminopyrrolidine and 3-aminopiperidine, offering insights into their chemical stability and reactivity (Jean et al., 2001).
Scientific Research Applications
Antimicrobial and Anticancer Activities
A study on the synthesis of novel pyrrolidine derivatives, including 1-Benzylpyrrolidine-3-carboxamide, demonstrated their potential in antimicrobial activities. Specifically, 1-acetyl-2-benzylpyrrolidine-2-carboxamide showed notable potency as an antimicrobial agent. This highlights the compound's relevance in developing new antimicrobial treatments (Sreekanth & Jha, 2020).
In cancer research, derivatives of this compound have been synthesized and tested for their anticancer activities. For instance, a library of novel 2-(het)arylpyrrolidine-1-carboxamides showed in vitro activity against M-Hela tumor cell lines, with some compounds outperforming the reference drug tamoxifen. These findings suggest the compound's potential utility in cancer therapy, both in vitro and in vivo, with some derivatives also showing promise as anti-bacterial agents due to their ability to suppress bacterial biofilm growth (Smolobochkin et al., 2019).
Drug Discovery and Development
The compound and its derivatives have been pivotal in drug discovery efforts, particularly as PARP inhibitors for cancer treatment. One study detailed the development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, demonstrating the compound's role in identifying potent inhibitors for therapeutic applications (Penning et al., 2009).
Further optimization of phenyl-substituted benzimidazole carboxamide PARP inhibitors led to the identification of highly potent and efficacious inhibitors, showcasing the compound's utility in enhancing drug potency and bioavailability for cancer treatments (Penning et al., 2010).
Structural and Synthetic Chemistry
Research into the structural characterization of this compound derivatives has provided insights into their conformational properties and potential interactions. This includes studies on Ni(II) Schiff base complexes, offering a deeper understanding of the compound's structural aspects and their implications for chemical reactivity and synthesis (Langer et al., 2007).
The synthesis of 2-arylpyrrolidine-1-carboxamides via acid-catalyzed reactions highlights the versatility of this compound derivatives in synthetic chemistry, enabling the development of novel compounds with potential biological activities (Smolobochkin et al., 2017).
Safety and Hazards
1-Benzylpyrrolidine-3-carboxamide is classified as acutely toxic if swallowed (Category 3, H301) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation when handling this compound .
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
The mode of action of pyrrolidine alkaloids is generally associated with their ability to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolidine alkaloids, it is likely that multiple pathways are affected .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
properties
IUPAC Name |
1-benzylpyrrolidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAGHMKIPMKKBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590304 | |
Record name | 1-Benzylpyrrolidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115687-29-1 | |
Record name | 1-Benzylpyrrolidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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